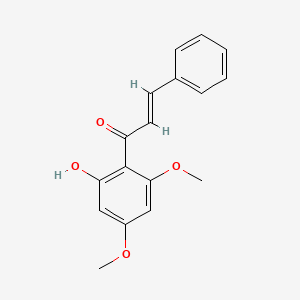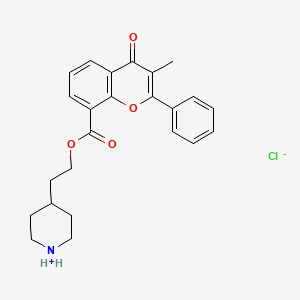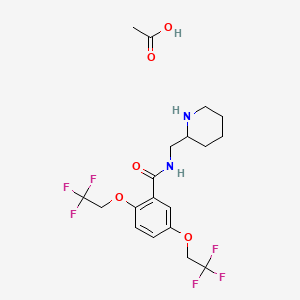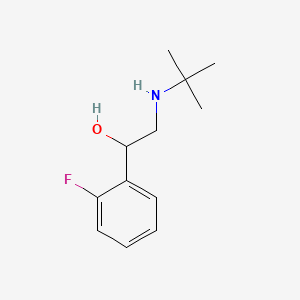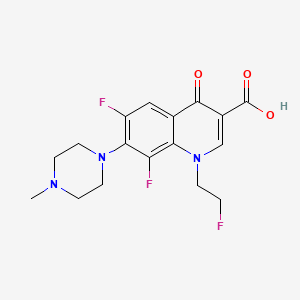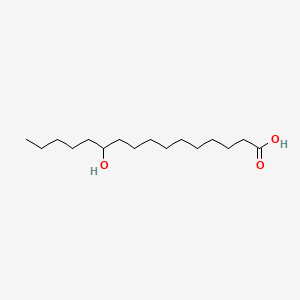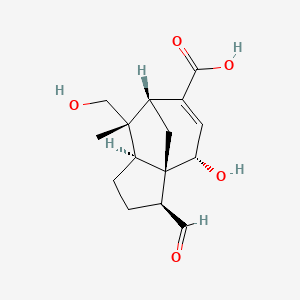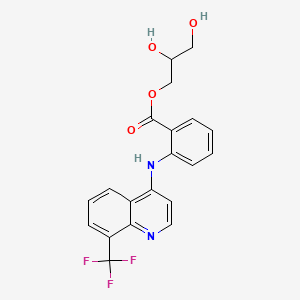
氟氯芬宁
描述
Floctafenine is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the management of mild to moderate acute pain. Floctafenine works by inhibiting the synthesis of prostaglandins, which are compounds involved in the inflammation process .
科学研究应用
氟氯芬尼在科学研究中有几个应用:
医学: 它用作镇痛剂来治疗急性疼痛和炎症.
化学: 氟氯芬尼独特的结构使其成为合成有机化学的研究对象。
生物学: 关于氟氯芬尼的研究包括它对细胞过程的影响,以及它作为研究前列腺素合成抑制的模型化合物。
作用机制
氟氯芬尼通过抑制前列腺素的合成发挥作用,前列腺素是脂质化合物,在炎症和疼痛中起着关键作用。 抑制通过阻断环氧合酶 (COX) 酶而发生,该酶负责将花生四烯酸转化为前列腺素 。这种作用减少了炎症并减轻了疼痛。
生化分析
Biochemical Properties
Floctafenine interacts with enzymes and proteins involved in the synthesis of prostaglandins . The nature of these interactions involves the inhibition of the enzymes responsible for prostaglandin synthesis, thereby reducing inflammation and pain .
Cellular Effects
Floctafenine’s primary cellular effect is the reduction of inflammation and pain. It achieves this by inhibiting the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation .
Molecular Mechanism
The molecular mechanism of Floctafenine involves the inhibition of prostaglandin synthesis . Prostaglandins are produced as a result of the cyclooxygenase (COX) pathway. By inhibiting this pathway, Floctafenine reduces the production of prostaglandins, thereby reducing inflammation and pain .
Metabolic Pathways
As an NSAID, it is known to inhibit the COX pathway, which is involved in the synthesis of prostaglandins .
Subcellular Localization
As an inhibitor of the COX pathway, it is likely that Floctafenine interacts with enzymes in the cytoplasm of cells where prostaglandin synthesis occurs .
准备方法
氟氯芬尼可以通过多步合成过程合成,从邻三氟甲基苯胺转化为喹诺酮开始 。合成路线包括以下步骤:
转化为喹诺酮: 邻三氟甲基苯胺转化为喹诺酮。
缩合和环化: 然后将喹诺酮与乙氧基亚甲基丙二酸二乙酯 (EMME) 缩合,并在热力下环化。
皂化和脱羧: 中间体被皂化,所得酸被脱羧。
形成 4-氯喹啉: 酸与三氯氧磷反应转化为 4-氯喹啉。
氯的置换: 用甲基邻氨基苯甲酸酯置换氯,得到偶联中间体。
酯交换: 用甘油进行酯交换,形成氟氯芬尼.
化学反应分析
氟氯芬尼会发生各种化学反应,包括:
氧化: 氟氯芬尼在特定条件下可以被氧化,导致形成喹啉衍生物。
还原: 还原反应可以修饰喹啉环,影响化合物的药理特性。
相似化合物的比较
氟氯芬尼类似于其他 NSAID,如阿司匹林和布洛芬,但由于其三氟甲基和喹啉部分,它具有独特的性质。类似的化合物包括:
阿司匹林: 也抑制前列腺素合成,但具有不同的化学结构。
布洛芬: 另一种 NSAID,具有不同的作用机制和化学结构。
格拉芬尼: 一种结构相关的化合物,具有相似的镇痛特性.
属性
IUPAC Name |
2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPGQGAWABJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057695 | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-99-9 | |
| Record name | Floctafenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floctafenine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floctafenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOCTAFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04HVX6A9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Floctafenine functions as a non-narcotic analgesic by inhibiting the biosynthesis of prostaglandins. It achieves this by targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins. [, ] Prostaglandins are known to play a crucial role in inflammation and pain signaling. By inhibiting their production, Floctafenine effectively reduces pain and inflammation.
A: Research suggests that Floctafenine might have limited ability to cross the blood-brain barrier. This is evidenced by a study where its antipyretic effect was observed only at significantly higher doses when administered intracerebroventricularly compared to indomethacin. []
A: While both Floctafenine and opioids provide pain relief, their mechanisms differ significantly. Floctafenine acts peripherally by reducing prostaglandin production, while opioids primarily target opioid receptors in the central nervous system. In a study comparing Floctafenine to morphine in a mouse model of hyperalgesia, Floctafenine blocked arachidonic acid-induced potentiation of pain, while morphine only reduced it. [] This suggests that Floctafenine's action is primarily directed at prostaglandin synthesis, unlike morphine.
A: Floctafenine has the molecular formula C20H17F3N2O4 and a molecular weight of 406.37 g/mol. []
ANone: While the provided abstracts don’t delve into detailed spectroscopic data, they do mention a few key aspects:
- UV-Vis Spectrophotometry: Floctafenine exhibits absorbance in the UV-Vis region, with specific applications in analytical methods for its quantification. [, , , ]
- HPLC with UV detection: High-performance liquid chromatography (HPLC) methods coupled with UV detection at specific wavelengths are commonly used for the separation and quantification of Floctafenine and its metabolites in biological samples and pharmaceutical formulations. [, , , ]
- Infrared Spectrophotometry (IR): IR spectroscopy was used to identify a metabolite of Floctafenine in a bladder calculus. []
A: While the provided abstracts do not offer a detailed analysis of Floctafenine's SAR, one study describes the synthesis of various Floctafenine derivatives. [] These derivatives, designed with structural modifications to the parent Floctafenine molecule, were evaluated for their anti-inflammatory and analgesic activities. The study found that some of these derivatives demonstrated greater potency than Floctafenine in reducing carrageenan-induced paw edema in rats. This suggests that specific structural modifications can influence the pharmacological activity of Floctafenine.
A: One study explored the impact of coating Floctafenine with polyacrylic polymers on its bioavailability and ulcerogenic potential. [] Coating Floctafenine with a cationic polymer was found to increase peak plasma concentration, reduce time to peak concentration, and increase the area under the curve (AUC), suggesting improved bioavailability.
A: Floctafenine is well-absorbed following oral administration, reaching peak plasma levels within 1-2 hours. [] It undergoes an enterohepatic cycle and is primarily metabolized to floctafenic acid. [, ] Approximately 40% of the drug is excreted in the urine, and 60% is eliminated through fecal and biliary routes. []
A: A study investigating Floctafenine's analgesic effect on toothaches found that administering the drug before or after meals did not significantly impact its efficacy. []
A: Research indicates that Floctafenine can interfere with the antiplatelet effects of aspirin. [] This interaction is significant as it could have implications for patients with cardiovascular disease who are on low-dose aspirin therapy.
ANone: Several animal models have been employed to evaluate Floctafenine's analgesic properties, including:
- Acetic Acid-Induced Writhing Test in Mice: This test measures the analgesic effect of drugs against chemically-induced visceral pain. Floctafenine has consistently shown significant activity in this model. [, , ]
- Randall-Selitto Test in Rats: This test assesses pain sensitivity in inflamed paws. Floctafenine effectively reduced pain responses in this model, particularly in inflamed paws, indicating its peripheral analgesic action. []
- Bradykinin-Induced Flexor Reflex in Rats: Floctafenine, even at low doses, effectively suppressed hindlimb flexor reflexes triggered by bradykinin, demonstrating its potent peripheral analgesic action. []
ANone: Floctafenine has been investigated in various clinical trials for pain management, primarily in conditions like osteoarthritis and postoperative pain.
- Osteoarthritis: Several double-blind, controlled trials demonstrated the efficacy of Floctafenine in relieving pain and stiffness associated with osteoarthritis, with comparable or superior efficacy to aspirin and ibuprofen. [, , ]
- Postoperative Pain: Clinical trials have confirmed the efficacy of Floctafenine in managing postoperative pain, showing similar or superior pain relief compared to dihydrocodeine, propoxyphene, and aspirin. [, , , ]
ANone: Although generally well-tolerated, Floctafenine has been associated with several side effects, including:
- Gastrointestinal disturbances: Similar to other NSAIDs, Floctafenine may cause gastrointestinal side effects, although they appear to be less frequent compared to aspirin. [, ]
- Anaphylactic reactions: Rare cases of anaphylaxis have been reported with Floctafenine use, with a structural resemblance to glafenine (another analgesic known to cause anaphylaxis) being a possible factor. [, ]
- Coma in cirrhosis: One case report linked Floctafenine use to coma in a patient with cirrhosis. []
ANone: Various analytical techniques are employed for the quantification of Floctafenine, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is widely used to determine Floctafenine concentrations in plasma, urine, and pharmaceutical formulations. [, , , ]
- Spectrofluorimetry: Both direct and synchronous spectrofluorimetric methods have been developed for the sensitive determination of Floctafenine in the presence of its degradation product. []
- Derivative Spectrophotometry: This technique has been utilized for the simultaneous determination of Floctafenine and its degradation product in pharmaceutical formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



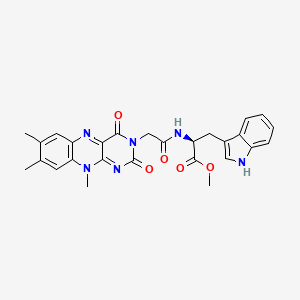
![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)
